molecular formula C11H12N2O3 B8422617 N-(5-nitro-indan-2-yl)-acetamide

N-(5-nitro-indan-2-yl)-acetamide

Cat. No.: B8422617
M. Wt: 220.22 g/mol
InChI Key: WCXIWGHRTWTVAB-UHFFFAOYSA-N
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Description

N-(5-nitro-indan-2-yl)-acetamide is a nitro-substituted acetamide derivative characterized by an indan core (a bicyclic structure comprising fused benzene and cyclopentane rings) with a nitro (-NO₂) group at the 5-position and an acetamide (-NHCOCH₃) moiety at the 2-position. The nitro group enhances electron-withdrawing effects, influencing reactivity, crystal packing, and biological interactions .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(5-nitro-2,3-dihydro-1H-inden-2-yl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-7(14)12-10-4-8-2-3-11(13(15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,12,14)

InChI Key

WCXIWGHRTWTVAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Monoamine Oxidase (MAO) Inhibitors

Acetamide derivatives with aromatic systems exhibit MAO-A/B inhibitory activity, critical for neurodegenerative disease treatment. Key analogs include:

  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Activity: MAO-A inhibitor with IC₅₀ = 0.028 µM and 50-fold selectivity over MAO-B . Structural Difference: Contains a pyrazoloquinoxaline scaffold instead of an indan ring. The 4-chlorophenyl group enhances selectivity.
  • Safinamide and Milacemide :
    • Activity : MAO-B inhibitors used in Parkinson’s disease. Lacks nitro groups but incorporates fluorinated or hydrazine moieties for enhanced blood-brain barrier penetration .

Antimicrobial Acetamides

Nitro-substituted acetamides often show antimicrobial activity. Notable examples:

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) :
    • Activity : Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) due to sulfonyl-piperazine and difluorophenyl groups enhancing membrane disruption .
  • N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide :
    • Structure : Chlorine and methoxy substituents at the 4- and 2-positions, respectively.
    • Application : Intermediate in antibiotic synthesis; chloro and nitro groups enhance electrophilicity for nucleophilic substitutions .

Nitro-Substituted Carcinogenic Analogs

Nitro groups can confer carcinogenicity in certain contexts:

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) :
    • Activity : Induces lymphocytic leukemia (82% incidence) and forestomach tumors in mice. The 5-nitrofuryl group is metabolically activated to DNA-reactive intermediates .
  • 2-Hydrazino-4-(5-nitro-2-furyl)thiazole: Activity: Forestomach tumorigenesis (59% incidence) due to hydrazine and nitro synergism .

Safety Note: N-(5-nitro-indan-2-yl)-acetamide’s indan core may reduce metabolic activation risks compared to furyl or thiazolyl systems, but nitro group positioning requires toxicological evaluation.

Indole and Indan Derivatives

  • The indole nitro group enhances redox cycling for pro-apoptotic effects .

Substituent Effects on Physicochemical Properties

Meta-substitution with nitro groups significantly alters crystal packing:

  • N-(3-Nitrophenyl)-2,2,2-trichloro-acetamide: Crystal System: Monoclinic, with hydrogen bonding between nitro and acetamide groups enhancing lattice stability .
  • This compound :
    • Predicted Behavior : The indan system may promote π-π stacking, while the nitro group’s electron-withdrawing nature could reduce solubility compared to methyl or methoxy analogs.

Data Table: Structural and Functional Comparison

Compound Name Structure Features Biological Activity IC₅₀/Potency Key Reference
This compound Indan core, 5-NO₂, 2-acetamide Under investigation N/A N/A
N-[5-(Acetyloxy)-quinoxalin-7-yl]acetamide Pyrazoloquinoxaline, 4-Cl MAO-A inhibition 0.028 µM
NFTA 5-Nitrofuryl, thiazolyl Carcinogenic (leukemia) 82% incidence
2-(5-Nitroindol-3-yl)-2-oxo-acetamide Indole, phenylethyl Anticancer Not reported
Compound 47 (Benzo[d]thiazol-sulfonyl) Piperazine, difluorophenyl Antibacterial MIC = 2 µg/mL

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